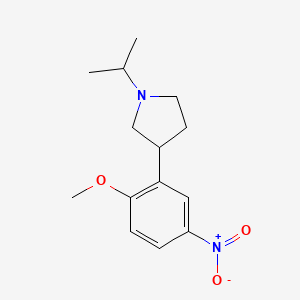
3-Methoxy-2-methyl-N-(1-pentanoylcyclohexyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-メトキシ-2-メチル-N-(1-ペンタノイルシクロヘキシル)ベンズアミドは、ベンズアミド類に属する合成有機化合物です。ベンズアミド類は、医薬品化学、生物学、工業プロセスにおいて多様な用途で知られています。この化合物は、メトキシ基、メチル基、およびベンズアミドコアに結合したペンタノイルシクロヘキシル基を含む独自の構造を特徴としています。
製造方法
合成経路と反応条件
3-メトキシ-2-メチル-N-(1-ペンタノイルシクロヘキシル)ベンズアミドの合成は、通常、以下の手順で行われます。
出発物質: 合成は、3-メトキシ-2-メチル安息香酸と1-ペンタノイルシクロヘキシルアミンから始まります。
カルボン酸の活性化: 3-メトキシ-2-メチル安息香酸のカルボン酸基は、4-ジメチルアミノピリジン (DMAP) などの触媒の存在下で、ジシクロヘキシルカルボジイミド (DCC) などのカップリング試薬を使用して活性化されます。
アミド結合形成: 活性化されたカルボン酸は、1-ペンタノイルシクロヘキシルアミンと反応して、目的のベンズアミド化合物を形成します。反応は通常、穏やかな条件下で、ジクロロメタン (DCM) などの有機溶媒中で行われます。
工業的生産方法
この化合物の工業的生産は、同様の合成経路を大規模で行うことができます。連続フロー反応器と自動化システムの使用により、合成の効率と収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術を使用して、高純度の製品を取得します。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methyl-N-(1-pentanoylcyclohexyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxy-2-methylbenzoic acid and 1-pentanoylcyclohexylamine.
Activation of Carboxylic Acid: The carboxylic acid group of 3-methoxy-2-methylbenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated carboxylic acid reacts with 1-pentanoylcyclohexylamine to form the desired benzamide compound. The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
反応の種類
3-メトキシ-2-メチル-N-(1-ペンタノイルシクロヘキシル)ベンズアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: メトキシ基は、過マンガン酸カリウム (KMnO4) などの酸化剤を使用して、ヒドロキシル基に酸化できます。
還元: ペンタノイル部分のカルボニル基は、水素化リチウムアルミニウム (LiAlH4) などの還元剤を使用して、アルコールに還元できます。
置換: メトキシ基は、求核置換反応によって他の官能基と置換することができます。
一般的な試薬と条件
酸化: 水性媒体中の過マンガン酸カリウム (KMnO4)。
還元: 無水エーテル中の水素化リチウムアルミニウム (LiAlH4)。
置換: メタノール中のメトキシドナトリウム (NaOMe) などの求核剤。
生成される主要な生成物
酸化: 3-ヒドロキシ-2-メチル-N-(1-ペンタノイルシクロヘキシル)ベンズアミドの生成。
還元: 3-メトキシ-2-メチル-N-(1-ペンタノールシクロヘキシル)ベンズアミドの生成。
置換: 使用された求核剤に応じて、さまざまな置換ベンズアミドが生成されます。
科学研究への応用
3-メトキシ-2-メチル-N-(1-ペンタノイルシクロヘキシル)ベンズアミドは、いくつかの科学研究に適用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として使用されます。
生物学: 抗菌作用や抗酸化作用などの潜在的な生物活性について調査されています。
医学: 抗炎症作用や鎮痛作用など、潜在的な治療効果について研究されています。
工業: 新素材の開発において、および医薬品や農薬の製造における中間体として利用されています。
科学的研究の応用
3-Methoxy-2-methyl-N-(1-pentanoylcyclohexyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
3-メトキシ-2-メチル-N-(1-ペンタノイルシクロヘキシル)ベンズアミドの作用機序は、特定の分子標的や経路との相互作用を含みます。
分子標的: この化合物は、酵素、受容体、またはイオンチャネルと相互作用し、その活性を調節する可能性があります。
関与する経路: これは、炎症、痛み、または酸化ストレスに関連するシグナル伝達経路に影響を与え、観察された生物学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
3-メトキシ-2-メチルベンズアミド: ペンタノイルシクロヘキシル基を欠いており、化学的および生物学的特性が異なります。
2-メチル-N-(1-ペンタノイルシクロヘキシル)ベンズアミド:
3-アセトキシ-2-メチルベンズアミド: メトキシ基の代わりにアセトキシ基を含んでおり、化学的挙動に違いが見られます。
独自性
3-メトキシ-2-メチル-N-(1-ペンタノイルシクロヘキシル)ベンズアミドは、独自の組み合わせの官能基を持つため、独特です。これにより、明確な化学反応性と潜在的な生物活性をもたらします。その構造は、さまざまな分野の研究や産業で多様な用途を可能にします。
類似化合物との比較
Similar Compounds
3-Methoxy-2-methylbenzamide: Lacks the pentanoylcyclohexyl group, resulting in different chemical and biological properties.
2-Methyl-N-(1-pentanoylcyclohexyl)benzamide:
3-Acetoxy-2-methylbenzamide: Contains an acetoxy group instead of a methoxy group, leading to variations in its chemical behavior.
Uniqueness
3-Methoxy-2-methyl-N-(1-pentanoylcyclohexyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse applications in various fields of research and industry.
特性
CAS番号 |
644980-20-1 |
|---|---|
分子式 |
C20H29NO3 |
分子量 |
331.4 g/mol |
IUPAC名 |
3-methoxy-2-methyl-N-(1-pentanoylcyclohexyl)benzamide |
InChI |
InChI=1S/C20H29NO3/c1-4-5-12-18(22)20(13-7-6-8-14-20)21-19(23)16-10-9-11-17(24-3)15(16)2/h9-11H,4-8,12-14H2,1-3H3,(H,21,23) |
InChIキー |
LOSJWLOWXCQYPS-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)C1(CCCCC1)NC(=O)C2=C(C(=CC=C2)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Piperidinecarboxylic acid, 4-[4-[[[8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-3-cyano-6-quinolinyl]amino]methyl]-1H-1,2,3-triazol-1-yl]-, 1,1-dimethylethyl ester](/img/structure/B12609357.png)
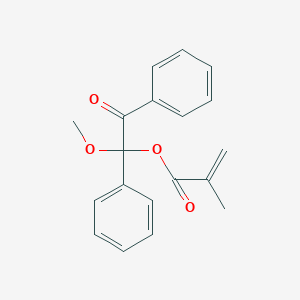

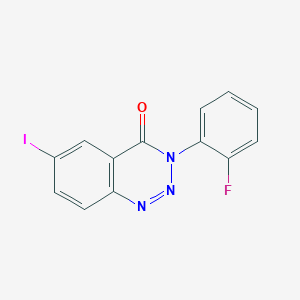

![Cyclohexanone, 2-[(R)-hydroxy-4-pyridinylmethyl]-, (2S)-](/img/structure/B12609371.png)
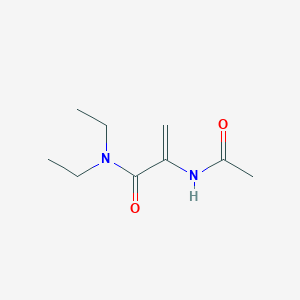
![(2S,3R)-2-methyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12609383.png)

![Carbamic acid, N-[4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12609398.png)
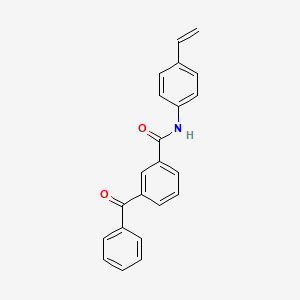
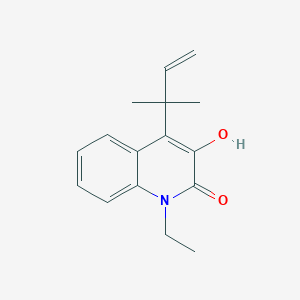
![6-[(2-nitrophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12609430.png)
